molecular formula C12H16O2 B1616508 Benzoic acid,4-methyl-, 2-methylpropyl ester CAS No. 29240-30-0

Benzoic acid,4-methyl-, 2-methylpropyl ester

Cat. No.: B1616508
CAS No.: 29240-30-0
M. Wt: 192.25 g/mol
InChI Key: IELVQABKIBOBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid,4-methyl-, 2-methylpropyl ester, also known as isobutyl 4-methylbenzoate, is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.2542 g/mol . This ester is derived from benzoic acid and isobutanol, and it is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methyl-, 2-methylpropyl ester typically involves the esterification of 4-methylbenzoic acid (p-toluic acid) with isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Methylbenzoic acid+IsobutanolH2SO4Benzoic acid, 4-methyl-, 2-methylpropyl ester+Water\text{4-Methylbenzoic acid} + \text{Isobutanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Benzoic acid,4-methyl-, 2-methylpropyl ester} + \text{Water} 4-Methylbenzoic acid+IsobutanolH2​SO4​​Benzoic acid, 4-methyl-, 2-methylpropyl ester+Water

Industrial Production Methods

In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can enhance the efficiency of water removal. The product is then purified through distillation or recrystallization to obtain the desired ester in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-methyl-, 2-methylpropyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 4-methylbenzoic acid and isobutanol in the presence of a strong acid or base.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products Formed

Scientific Research Applications

Benzoic acid,4-methyl-, 2-methylpropyl ester has several applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug formulations and as a prodrug.

    Industry: Utilized in the manufacture of fragrances, flavors, and plasticizers.

Mechanism of Action

The mechanism of action of benzoic acid, 4-methyl-, 2-methylpropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active components, 4-methylbenzoic acid and isobutanol, which can then interact with biological targets. The ester can also participate in enzymatic reactions, where it is metabolized by esterases to produce the corresponding acid and alcohol .

Comparison with Similar Compounds

Benzoic acid,4-methyl-, 2-methylpropyl ester can be compared with other similar esters, such as:

These comparisons highlight the unique properties of benzoic acid, 4-methyl-, 2-methylpropyl ester, such as its specific reactivity and applications in various fields.

Properties

CAS No.

29240-30-0

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-methylpropyl 4-methylbenzoate

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12(13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3

InChI Key

IELVQABKIBOBRG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OCC(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(C)C

Key on ui other cas no.

29240-30-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.